molecular formula C21H16BrN3O2 B2536087 N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide CAS No. 2411196-29-5

N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide

Cat. No.: B2536087
CAS No.: 2411196-29-5
M. Wt: 422.282
InChI Key: DQCSTSVKVCAVAF-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group, an oxoazetidinyl ring, and a phenylpyridine carboxamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidinone ring. One common method includes the reaction of 4-bromobenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization with a suitable reagent to form the azetidinone ring. The final step involves coupling the azetidinone with 6-phenylpyridine-2-carboxylic acid under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The use of automated systems for monitoring and controlling the reaction parameters can also improve the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the azetidinone ring to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety, leading to a diverse range of derivatives.

Scientific Research Applications

N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and potential interactions with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[1-(4-bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2/c22-15-9-11-16(12-10-15)25-13-19(21(25)27)24-20(26)18-8-4-7-17(23-18)14-5-2-1-3-6-14/h1-12,19H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCSTSVKVCAVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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